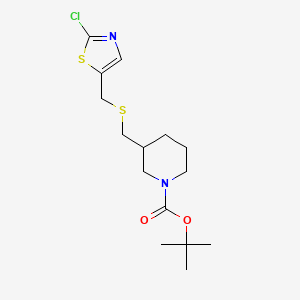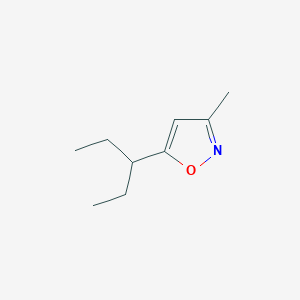
3-Methyl-5-(pentan-3-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, 5-(1-ethylpropyl)-3-methyl- is a heterocyclic compound featuring a five-membered ring with three carbon atoms and two adjacent nitrogen and oxygen atoms. This compound is part of the isoxazole family, which is known for its significant presence in various pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(1-ethylpropyl)-3-methyl-isoxazole, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives can leverage continuous flow chemistry to enhance efficiency and yield. This method involves multiple steps, including oximation, chlorination, and cycloaddition, performed in a continuous flow setup . This approach allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Isoxazole, 5-(1-ethylpropyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated isoxazoles, while reduction can produce amines or alcohols.
科学的研究の応用
Isoxazole, 5-(1-ethylpropyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-Parkinson agent.
Medicine: Incorporated into drug design due to its biological activity and ability to interact with various molecular targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of isoxazole, 5-(1-ethylpropyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrazoles: Another class of five-membered heterocycles with two adjacent nitrogen atoms.
Oxazoles: Similar to isoxazoles but with an oxygen atom adjacent to a nitrogen atom in the ring.
Uniqueness
Isoxazole, 5-(1-ethylpropyl)-3-methyl- stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
3-methyl-5-pentan-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-8(5-2)9-6-7(3)10-11-9/h6,8H,4-5H2,1-3H3 |
InChIキー |
NBHMCZUZGAKZTP-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=CC(=NO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


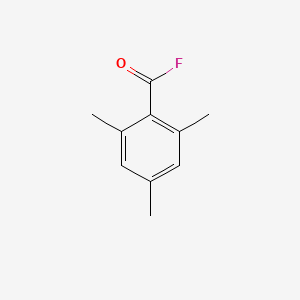
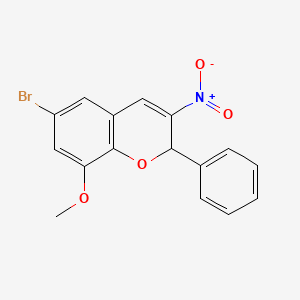
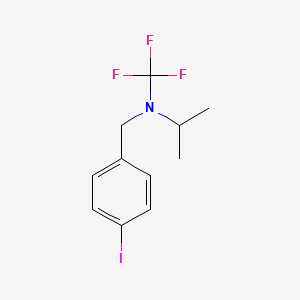
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
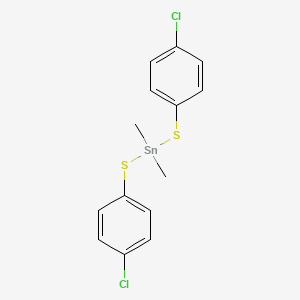
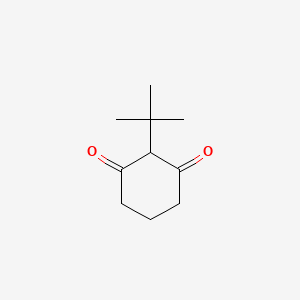

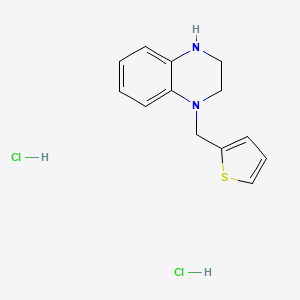
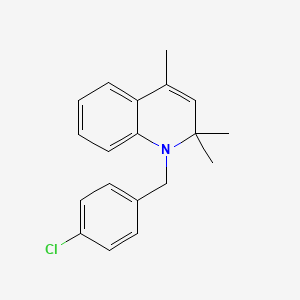
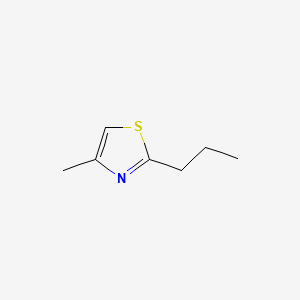


![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
